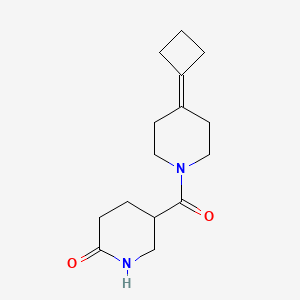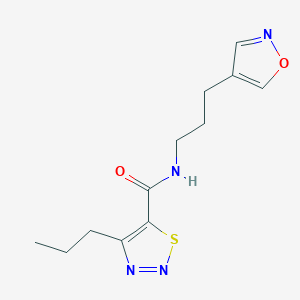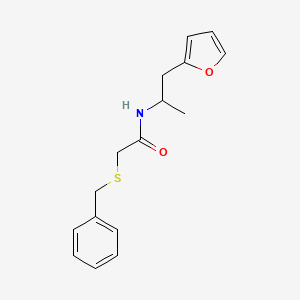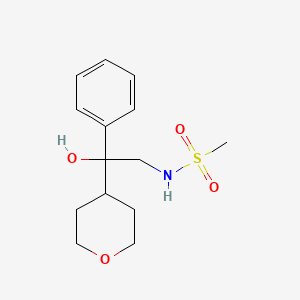
5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a drug that contains piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis of Biologically Active Compounds
Piperidine derivatives, such as “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one”, are crucial in the synthesis of biologically active compounds. They serve as key intermediates in the construction of pharmaceuticals, with their derivatives present in more than twenty classes of drugs . The versatility of piperidine derivatives allows for the development of a wide range of pharmacologically active molecules.
Anticancer Agents
Recent studies have highlighted the potential of piperidine derivatives in anticancer therapy. Innovative compounds derived from piperidine structures have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents . The structural complexity of “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” may contribute to its efficacy in this field.
Antimicrobial and Antifungal Applications
Piperidine derivatives are known to exhibit antimicrobial and antifungal properties. The structural features of these compounds, including “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one”, make them suitable candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Neuroprotective Effects
Compounds with a piperidine nucleus have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The unique structure of “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” may offer new pathways for the development of drugs targeting conditions like Alzheimer’s and Parkinson’s disease .
Analgesic and Anti-inflammatory Properties
The piperidine moiety is a common feature in many analgesic and anti-inflammatory drugs. Research into derivatives such as “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” could lead to the discovery of new pain-relief medications with improved efficacy and reduced side effects .
Antiviral and Antimalarial Potential
Piperidine derivatives have shown potential in the development of antiviral and antimalarial drugs. The exploration of compounds like “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” could yield significant advancements in the treatment of viral infections and malaria, diseases that pose global health challenges .
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” is not available, it’s important to handle all chemicals with care. For example, some piperidine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
5-(4-cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14-5-4-13(10-16-14)15(19)17-8-6-12(7-9-17)11-2-1-3-11/h13H,1-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCUZQYSYMXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3CCC(=O)NC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}amino)benzoate](/img/structure/B2740974.png)



![4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2740981.png)

![N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide](/img/structure/B2740985.png)
![(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2740987.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-propan-2-ylurea](/img/structure/B2740989.png)

![3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2740992.png)
![propyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2740995.png)
![N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2740996.png)